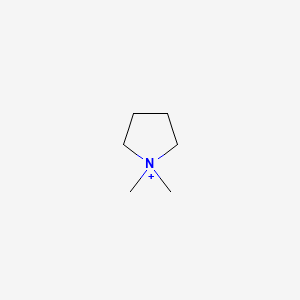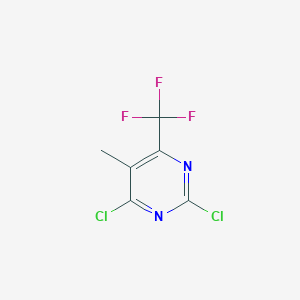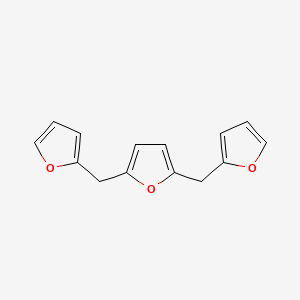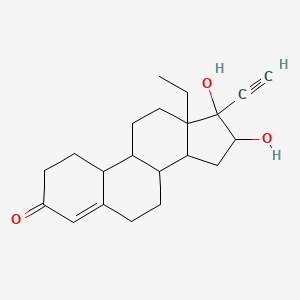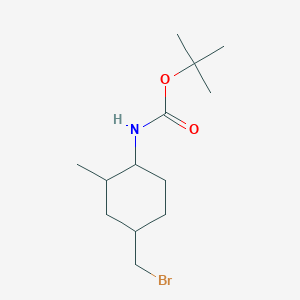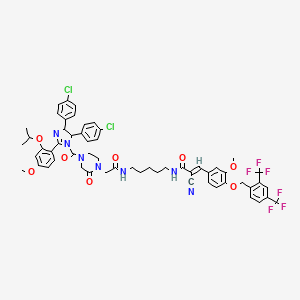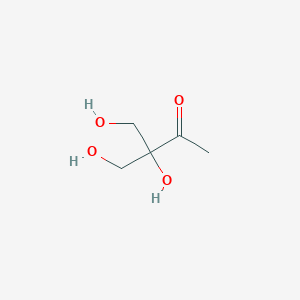
3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihidroxi-3-(hidroximetil)butan-2-ona es un compuesto orgánico con la fórmula molecular C5H10O4. Es un derivado de la butanona y presenta tres grupos hidroxilo y un grupo hidroximetil. Este compuesto es conocido por su papel en varios procesos químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,4-Dihidroxi-3-(hidroximetil)butan-2-ona se puede lograr a través de varios métodos. Un enfoque común implica la oxidación de la 3,4-dihidroxibutan-2-ona utilizando agentes oxidantes adecuados en condiciones controladas . Otro método incluye la hidroxilación de la 3-hidroxi-3-(hidroximetil)butan-2-ona utilizando catalizadores y reactivos específicos .
Métodos de producción industrial
En entornos industriales, la producción de 3,4-Dihidroxi-3-(hidroximetil)butan-2-ona a menudo implica procesos de oxidación a gran escala. Estos procesos utilizan sistemas catalíticos avanzados para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
3,4-Dihidroxi-3-(hidroximetil)butan-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse aún más para formar moléculas más complejas.
Reducción: Puede reducirse a alcoholes más simples en condiciones específicas.
Sustitución: Los grupos hidroxilo pueden sustituirse con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios alcoholes, cetonas y derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
3,4-Dihidroxi-3-(hidroximetil)butan-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Este compuesto se estudia por su papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para la síntesis de fármacos.
Industria: Se utiliza en la producción de varios productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de 3,4-Dihidroxi-3-(hidroximetil)butan-2-ona implica su interacción con enzimas y objetivos moleculares específicos. Participa en varias vías bioquímicas, influyendo en la actividad de las enzimas y otras proteínas. Los grupos hidroxilo juegan un papel crucial en su reactividad e interacciones con otras moléculas .
Comparación Con Compuestos Similares
Compuestos similares
3,4-Dihidroxi-3-metil-2-butanona: Similar en estructura pero con un grupo metil en lugar de un grupo hidroximetil.
3-Hidroxi-3-metil-2-butanona: Carece del grupo hidroxilo adicional presente en 3,4-Dihidroxi-3-(hidroximetil)butan-2-ona.
2-Butanona, 4-hidroxi-3-metil-: Otro compuesto similar con ligeras diferencias estructurales.
Unicidad
3,4-Dihidroxi-3-(hidroximetil)butan-2-ona es único debido a su disposición específica de grupos hidroxilo e hidroximetil, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
6784-03-8 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
3,4-dihydroxy-3-(hydroxymethyl)butan-2-one |
InChI |
InChI=1S/C5H10O4/c1-4(8)5(9,2-6)3-7/h6-7,9H,2-3H2,1H3 |
Clave InChI |
UBXSGWANZATOLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CO)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


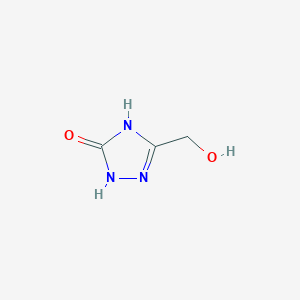
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
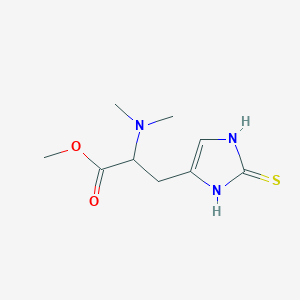
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
